4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine
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Overview
Description
4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a nitrophenyl group, which is further substituted with a dimethylpyrrol moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, solvents like ethanol, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound shares the dimethylpyrrol moiety and has been studied for its effects on monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have shown antibacterial and antitubercular activities.
Uniqueness
4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine is unique due to its combination of a morpholine ring with a nitrophenyl group and a dimethylpyrrol moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
340318-90-3 |
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Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine |
InChI |
InChI=1S/C16H19N3O3/c1-12-3-4-13(2)18(12)14-5-6-15(16(11-14)19(20)21)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
DMSSNRGXVYTUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C |
solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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